molecular formula C10H14N6O4 B11746326 4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine

4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11746326
M. Wt: 282.26 g/mol
InChI Key: SIUSSFMDBFNFSC-MWKIOEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications. It is structurally related to nucleosides, which are the building blocks of nucleic acids such as DNA and RNA .

Preparation Methods

The synthesis of 4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety and the pyrazolopyrimidine core.

    Glycosylation Reaction: The ribofuranosyl moiety is attached to the pyrazolopyrimidine core through a glycosylation reaction. This step often requires the use of a glycosyl donor and a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying nucleoside analogs.

    Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways and molecular recognition.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: It is used in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound can inhibit viral DNA replication by acting as a chain terminator, preventing the elongation of the viral genome. This mechanism is particularly relevant in the context of antiviral research .

Comparison with Similar Compounds

Similar compounds to 4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine include:

    Isoguanosine: An isomer of guanosine with similar structural features but different biological properties.

    6-Chloro-2,4-diaminopyrimidine: A pyrimidine derivative with distinct chemical reactivity and applications.

    2,6-Diamino-4-chloropyrimidine N-oxide: Another pyrimidine derivative with unique oxidation properties.

The uniqueness of this compound lies in its specific structure, which allows it to interact with nucleic acids and enzymes in a manner distinct from other similar compounds.

Properties

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O4/c11-7-3-1-16(15-8(3)14-10(12)13-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,13,14,15)/t4-,5-,6-,9-/m1/s1

InChI Key

SIUSSFMDBFNFSC-MWKIOEHESA-N

Isomeric SMILES

C1=C2C(=NC(=NC2=NN1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)N

Canonical SMILES

C1=C2C(=NC(=NC2=NN1C3C(C(C(O3)CO)O)O)N)N

Origin of Product

United States

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